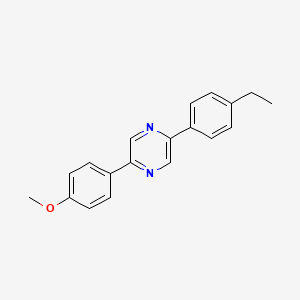
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This particular compound features two phenyl groups substituted at the 2 and 5 positions of the pyrazine ring, with ethyl and methoxy groups attached to the phenyl rings, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine typically involves the condensation of appropriate substituted phenylhydrazines with diketones. One common method is the reaction of 4-ethylphenylhydrazine with 4-methoxybenzil under acidic conditions, followed by cyclization to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrazine: Lacks the ethyl and methoxy substituents, making it less hydrophobic.
2-(4-Methylphenyl)-5-(4-methoxyphenyl)pyrazine: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylphenyl)-5-phenylpyrazine: Lacks the methoxy group, affecting its electronic properties.
Uniqueness
2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity, solubility, and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
113021-12-8 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C19H18N2O/c1-3-14-4-6-15(7-5-14)18-12-21-19(13-20-18)16-8-10-17(22-2)11-9-16/h4-13H,3H2,1-2H3 |
InChI Key |
NPSJUBJIXORUIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


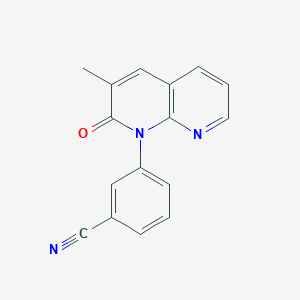
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
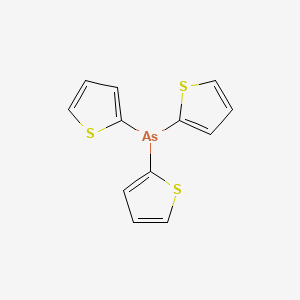

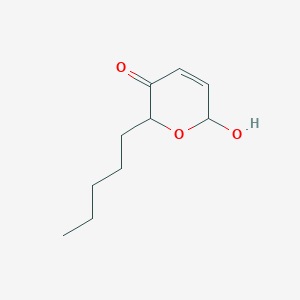

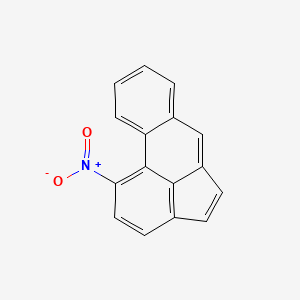

![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)



